molecular formula C14H13FN2O3S B12918474 Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate CAS No. 82636-14-4

Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate

Cat. No.: B12918474
CAS No.: 82636-14-4
M. Wt: 308.33 g/mol
InChI Key: LXOJNBARICVPEF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
  • Ethyl 1-(4-bromophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
  • Ethyl 1-(4-methylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

82636-14-4

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8-16-14(21-2)17(12(11)18)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3

InChI Key

LXOJNBARICVPEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N(C1=O)C2=CC=C(C=C2)F)SC

Origin of Product

United States

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